Diphenylnitrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

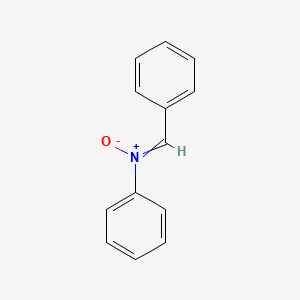

Diphenylnitrone, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Science

UV Stabilization in Polyethylene

One significant application of diphenylnitrone is as a UV stabilizer for polyethylene. Research has demonstrated that incorporating C,N-diphenylnitrone into polyethylene formulations enhances the material's resistance to UV degradation. This stabilization is crucial for extending the lifespan of polyethylene products exposed to sunlight, such as outdoor furniture and packaging materials. The effectiveness of this compound as a stabilizer is attributed to its ability to absorb UV radiation and dissipate energy as heat, thereby protecting the polymer matrix from photodegradation .

Table 1: Effectiveness of this compound in UV Stabilization

| Concentration of this compound (wt%) | Tensile Strength Retention (%) | Elongation at Break (%) |

|---|---|---|

| 0 | 50 | 40 |

| 1 | 70 | 60 |

| 2 | 85 | 75 |

Medicinal Chemistry

Antioxidant Properties

This compound has been studied for its antioxidant properties, which are beneficial in various biomedical applications. Its ability to scavenge free radicals makes it a candidate for use in formulations aimed at preventing oxidative stress-related diseases. For instance, studies have shown that this compound can protect neuronal cells from oxidative damage, suggesting potential applications in neuroprotection and treatment strategies for neurodegenerative diseases such as Alzheimer's .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated that neurons treated with this compound exhibited significantly lower levels of cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neuroprotection .

Organic Synthesis

Cycloaddition Reactions

This compound is frequently utilized in organic synthesis, particularly in cycloaddition reactions. It acts as a dipolarophile in 1,3-dipolar cycloaddition reactions with various dipolarophiles, leading to the formation of isoxazolidines. These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Table 2: Cycloaddition Reactions Involving this compound

| Dipolarophile | Reaction Conditions | Product Yield (%) |

|---|---|---|

| α-Methylene-γ-butyrolactone | Reflux in benzene | 85 |

| Ethyl acrylate | Room temperature | 90 |

| Allyl alcohol | In the presence of Lewis acid | 95 |

Material Science

Modification of Elastomers

Recent studies have explored the use of this compound as a modifier for elastomer compositions. By incorporating this compound into elastomer matrices, researchers have achieved improved mechanical properties and thermal stability. This modification is particularly useful in applications requiring durable and flexible materials, such as automotive parts and industrial seals .

Análisis De Reacciones Químicas

Cycloaddition Reactions

Diphenylnitrone participates in various cycloaddition reactions, forming heterocyclic compounds critical in organic synthesis.

[3+2] Cycloadditions

This compound reacts with dipolarophiles (e.g., nitroalkenes, alkenes) to form isoxazolidines via [3+2] cycloaddition. Key findings include:

-

Mechanistic Pathways :

-

Reactions with α-phenylnitroethene proceed via one-step non-polar mechanisms in nonpolar solvents (gas phase) but switch to two-step zwitterionic mechanisms in polar solvents (e.g., nitromethane) .

-

Transition states (TS) in polar media show asymmetric bond formation (C–O bond forms before C–C), with charge transfer (t ≈ 0.17–0.24 e) indicating ionic intermediates .

-

| Solvent (ε) | Pathway | ΔH<sup>‡</sup> (kcal/mol) | ΔG<sup>‡</sup> (kcal/mol) |

|---|---|---|---|

| Gas phase | A | 14.1 | 28.3 |

| Nitromethane | A | 18.2 | 34.5 |

-

Regioselectivity : Electron-deficient dipolarophiles favor 5-nitroisoxazolidines due to polar interactions between nitrone’s oxygen and the β-position of nitroalkenes .

[3+3] Cycloadditions

In catalytic asymmetric reactions, this compound undergoes [3+3] cycloaddition with diazo compounds:

-

Dirhodium Catalysts :

| Catalyst | Solvent | % Yield | % ee |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | Toluene | 60 | 89 |

| Rh₂(S-PTAD)₄ | Toluene/hexanes | 70 | 91 |

[3+4] Cycloadditions

Reactions with 1,2-bismethylenecyclopentanes form [3+4] adducts via sigmatropic rearrangements of initial [3+2] cycloadducts, bypassing biradical intermediates .

Solvent and Catalytic Effects

-

Solvent Polarity :

-

Catalytic Asymmetry :

Reaction Mechanisms and Computational Insights

DFT studies (B3LYP/6-31G(d)) reveal:

Propiedades

IUPAC Name |

N,1-diphenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUJQWDPKRESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.